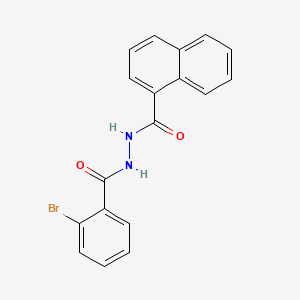
1,2-Dichloro-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-1-propanol is an organic compound with the molecular formula C₃H₆Cl₂O. It is a colorless to slightly yellow liquid with a characteristic ether-like odor. This compound is soluble in water, ethanol, and ether, making it versatile for various applications. It is primarily used in the synthesis of other chemicals and has significant industrial relevance.
Métodos De Preparación
1,2-Dichloro-1-propanol can be synthesized through several methods:
-
Synthetic Routes and Reaction Conditions
Chlorination of Propylene Oxide: One common method involves the chlorination of propylene oxide in the presence of hydrochloric acid. This reaction typically occurs at elevated temperatures and yields this compound as a primary product.
Hydrochlorination of Allyl Alcohol: Another method involves the hydrochlorination of allyl alcohol. This reaction is catalyzed by acids and proceeds under controlled conditions to produce this compound.
-
Industrial Production Methods
Batch Process: In industrial settings, this compound is often produced in batch reactors where precise control over temperature and reactant concentrations is maintained to optimize yield and purity.
Continuous Process: For large-scale production, continuous processes are employed. These processes involve the continuous feeding of reactants and removal of products, ensuring a steady supply of this compound.
Análisis De Reacciones Químicas
1,2-Dichloro-1-propanol undergoes various chemical reactions, including:
-
Oxidation
Reaction with Oxidizing Agents: When treated with strong oxidizing agents like potassium permanganate or chromium trioxide, this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
-
Reduction
Hydrogenation: Reduction of this compound using hydrogen gas in the presence of a catalyst such as palladium on carbon can yield 1,2-propanediol.
-
Substitution
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of glycols or other derivatives.
-
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Hydroxide ions, amines.
-
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: 1,2-Propanediol.
Substitution Products: Glycols, amines.
Aplicaciones Científicas De Investigación
1,2-Dichloro-1-propanol has several applications in scientific research:
-
Chemistry
Intermediate in Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Solvent: Due to its solubility properties, it is sometimes used as a solvent in chemical reactions.
-
Biology
Biochemical Studies: It is used in biochemical studies to understand the effects of chlorinated compounds on biological systems.
-
Medicine
Pharmaceutical Research: It serves as a precursor in the synthesis of certain pharmaceutical agents.
-
Industry
Manufacturing of Resins and Plastics: It is used in the production of resins and plastics, where it acts as a cross-linking agent.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-1-propanol involves its interaction with various molecular targets:
-
Molecular Targets
Enzymes: It can inhibit or modify the activity of certain enzymes, affecting metabolic pathways.
Cell Membranes: It can interact with cell membranes, altering their permeability and function.
-
Pathways Involved
Metabolic Pathways: It can interfere with metabolic pathways by inhibiting key enzymes, leading to altered cellular functions.
Comparación Con Compuestos Similares
1,2-Dichloro-1-propanol can be compared with other similar compounds:
-
Similar Compounds
1,3-Dichloro-2-propanol: Another chlorinated propanol with similar properties but different reactivity and applications.
2,3-Dichloro-1-propanol: A structural isomer with distinct chemical behavior and uses.
-
Uniqueness
Reactivity: this compound has unique reactivity due to the position of the chlorine atoms, making it suitable for specific synthetic applications.
Applications: Its specific solubility and reactivity profile make it valuable in certain industrial and research contexts.
Propiedades
Número CAS |
77617-14-2 |
|---|---|
Fórmula molecular |
C3H6Cl2O |
Peso molecular |
128.98 g/mol |
Nombre IUPAC |
1,2-dichloropropan-1-ol |
InChI |
InChI=1S/C3H6Cl2O/c1-2(4)3(5)6/h2-3,6H,1H3 |
Clave InChI |
FLTSEOGWHPJWRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


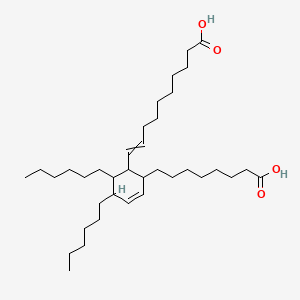
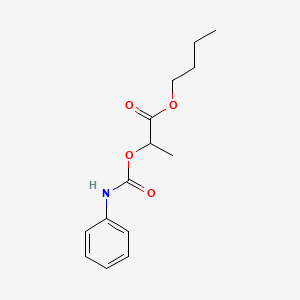
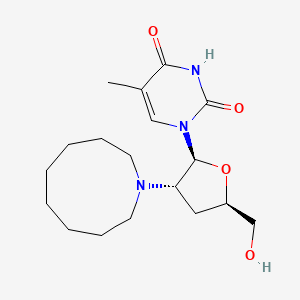


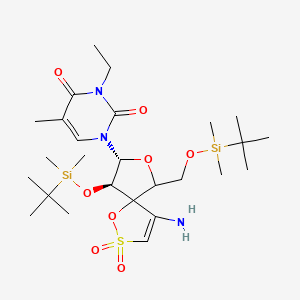


![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)

![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)

![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)
